
Menthofuran
Vue d'ensemble
Description
Menthofuran is an organic compound found in a variety of essential oils, including that of pennyroyal (Mentha pulegium). It is a metabolite of pulegone and is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects . After ingestion, this compound is metabolically activated to chemically reactive intermediates that are hepatotoxic .
Synthesis Analysis
This compound can be synthesized from 5-methylcyclohexane-1,3-dione and allenyldimethylsulfonium bromide in two steps via a furannulation strategy consisting of enolate addition and rearrangement .Molecular Structure Analysis
The molecular structure of this compound is 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran .Chemical Reactions Analysis
This compound is produced biosynthetically from pulegone by the enzyme this compound synthase . This compound synthase converts pulegone to this compound .Physical And Chemical Properties Analysis
This compound is an organic compound with a molar mass of 150.221 g·mol −1. It has a boiling point of 208°C and a flash point of 86°C .Applications De Recherche Scientifique
Agent gastroprotecteur
Le menthofuran a été étudié pour ses effets gastroprotecteurs. Des recherches indiquent qu'il peut protéger contre les lésions gastriques induites par divers agents tels que l'éthanol, l'indométacine et l'ischémie/reperfusion chez les rongeurs . Il présente une faible toxicité aiguë et s'est avéré prometteur pour réduire l'acidité totale et augmenter le pH de la sécrétion gastrique, ce qui sont des propriétés bénéfiques pour le traitement des ulcères et d'autres troubles gastro-intestinaux .
Activité antioxydante
Le composé présente également des propriétés antioxydantes, qui jouent un rôle dans ses effets gastroprotecteurs. Il a été observé qu'il augmentait le contenu du groupe sulfhydryle non protéique (NPSH) et réduisait les niveaux de malondialdéhyde (MDA) et l'activité de la myeloperoxydase (MPO), indiquant sa capacité à réduire le stress oxydatif .
Activité anti-sécrétoire
Le this compound présente une activité anti-sécrétoire, qui pourrait être précieuse pour traiter les affections qui impliquent une sécrétion excessive d'acide gastrique . Cette activité contribue à ses effets gastroprotecteurs globaux et pourrait être exploitée à des fins thérapeutiques.
Composant d'huile essentielle
En tant que composant de diverses huiles essentielles, le this compound contribue à leurs profils olfactifs et à leurs effets thérapeutiques. On le trouve dans les huiles utilisées pour l'aromathérapie et il a des applications potentielles dans l'industrie cosmétique .
Potentiel pharmacologique
Le potentiel pharmacologique du this compound s'étend aux activités antibactériennes, antidiabétiques et anticancéreuses. Bien que non directement attribués au this compound, des extraits de Mentha species le contenant se sont avérés prometteurs dans ces domaines, suggérant que le this compound pourrait contribuer à ces effets .
Mécanisme D'action
Target of Action
Menthofuran, an organic compound found in various essential oils, is known to primarily target the cytochrome P450 (CYP) enzyme, specifically CYP2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.
Mode of Action
This compound interacts with its target, CYP2A6, by acting as an inhibitor . This means it binds to the enzyme and reduces its activity. This interaction leads to changes in the metabolic processes within the body, particularly those involving the breakdown of certain substances.
Biochemical Pathways
This compound is a metabolite of pulegone, another compound found in mint plants . It is produced biosynthetically from pulegone by the enzyme this compound synthase . The inhibition of CYP2A6 by this compound can affect various biochemical pathways, particularly those involving the metabolism of drugs and other xenobiotics.
Pharmacokinetics
Upon ingestion, this compound is metabolically activated to chemically reactive intermediates that are hepatotoxic . This suggests that the compound undergoes metabolism (biotransformation) in the liver, which can influence its bioavailability.
Result of Action
The primary result of this compound’s action is its potential hepatotoxicity. It is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects . This compound may deplete glutathione levels, leaving hepatocytes vulnerable to free radical damage . Additionally, it has been found to have gastroprotective activity against ethanol-, indomethacin-, and ischemia/reperfusion-induced ulcers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in mint plants can vary depending on environmental conditions . Furthermore, the metabolism and toxicity of this compound in the body can be affected by factors such as the individual’s health status and the presence of other substances that can interact with CYP2A6 .
Safety and Hazards
Menthofuran is highly toxic and is believed to be the primary toxin in pennyroyal responsible for its potentially fatal effects . After ingestion, it is metabolically activated to chemically reactive intermediates that are hepatotoxic . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
The demand for menthofuran in the aroma industry is estimated at 150–200 Mt/year . Efforts have been made to develop and characterize this compound-rich genotypes through an inter-specific crossing program . The newly developed hybrid variety CIMAP-Patra has a high this compound content (approx. 44 %) . Its hybridity was verified using DNA fingerprinting . Real-time PCR-based transcript profiling of key terpenoid pathway genes, i.e., this compound synthase, pulegone reductase, and menthol dehydrogenase, correlated with the this compound-rich phenotype in var. CIMAP-Patra . This newly developed hybrid has the potential to change the global scenario for this compound production and could possibly be used as an excellent genetic material for providing biomarkers in metabolic engineering efforts aimed at tailoring mint aroma phytomolecules .
Propriétés
IUPAC Name |
3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKXXYGDYYFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)OC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025534 | |
| Record name | Menthofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bluish liquid, odour similar to that of menthol | |
| Record name | Menthofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
80.00 to 82.00 °C. @ 13.00 mm Hg | |
| Record name | (R)-Menthofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Menthofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.970 | |
| Record name | Menthofuran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
494-90-6, 17957-94-7 | |
| Record name | Menthofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menthofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHOFURAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK024V9U3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Menthofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
86.00 °C. @ 760.00 mm Hg | |
| Record name | (R)-Menthofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



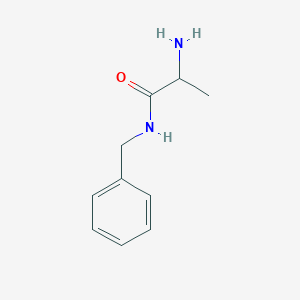
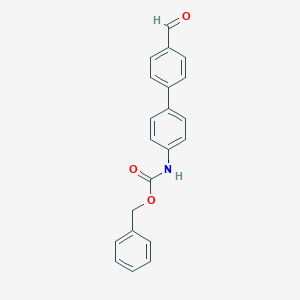
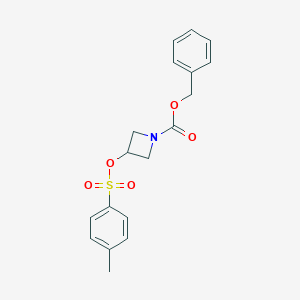

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)
![2-[(2-Amino-4-methylphenyl)amino]ethanol](/img/structure/B113334.png)



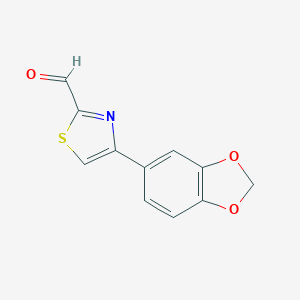
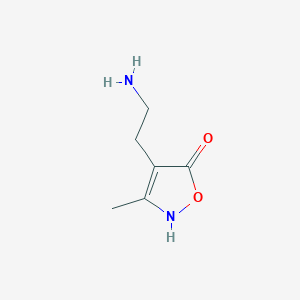

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)
![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)